molecular formula C15H10ClF2N3O4S B10954578 4-({[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxylic acid

4-({[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B10954578
M. Wt: 401.8 g/mol
InChI Key: XMUHXUBMIJKCGQ-UHFFFAOYSA-N
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Description

4-({[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxylic acid is a complex organic compound featuring a benzothiophene core, a pyrazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Difluoromethoxy Group: This step involves the substitution of a hydrogen atom on the benzothiophene ring with a difluoromethoxy group using a reagent like difluoromethyl ether.

    Formation of the Pyrazole Ring: The pyrazole ring is typically formed through a condensation reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.

    Coupling Reaction: The final step involves coupling the benzothiophene and pyrazole moieties through an amide bond formation using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorine atom and difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.

Biology and Medicine

    Drug Development: The compound’s structural features suggest potential as a pharmacophore in the design of new drugs, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to bind selectively to certain biomolecules.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests or weeds.

    Polymer Science: Incorporation into polymers to impart specific properties such as increased thermal stability or chemical resistance.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The benzothiophene core and pyrazole ring can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, facilitating binding to the active sites of target proteins. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[3-chloro-4-(trifluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxylic acid
  • 4-({[3-chloro-4-(methoxy)-1-benzothiophen-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

  • Difluoromethoxy Group : The presence of the difluoromethoxy group enhances the compound’s lipophilicity and metabolic stability compared to similar compounds with different substituents.
  • Chlorine Atom : The chlorine atom can influence the compound’s reactivity and binding affinity to biological targets, providing a unique profile in terms of biological activity and chemical reactivity.

This detailed overview highlights the complexity and potential of 4-({[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxylic acid in various fields of research and industry

Properties

Molecular Formula

C15H10ClF2N3O4S

Molecular Weight

401.8 g/mol

IUPAC Name

4-[[3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carbonyl]amino]-2-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C15H10ClF2N3O4S/c1-21-11(14(23)24)6(5-19-21)20-13(22)12-10(16)9-7(25-15(17)18)3-2-4-8(9)26-12/h2-5,15H,1H3,(H,20,22)(H,23,24)

InChI Key

XMUHXUBMIJKCGQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)NC(=O)C2=C(C3=C(C=CC=C3S2)OC(F)F)Cl)C(=O)O

Origin of Product

United States

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